
Argatroban monohydrate
Overview
Description
Argatroban Monohydrate is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is known for its ability to normalize platelet count and prevent thrombus formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Argatroban Monohydrate involves several steps. The crude Argatroban is obtained from (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. The crude Argatroban is then treated with an organic solvent and purified by crystallization using solvents such as isopropanol and normal-propanol. The purified Argatroban is re-crystallized from a methanol and water mixture solution .
Industrial Production Methods: The industrial production of this compound follows a similar process, ensuring high yield and purity. The process involves concentrating the reaction mass containing crude Argatroban, dissolving it with an organic solvent, and separating the purified Argatroban by crystallization. The final product is obtained by re-crystallizing the purified Argatroban from a methanol and water mixture .
Chemical Reactions Analysis
Types of Reactions: Argatroban Monohydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and ethanol. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions include various derivatives of Argatroban, which may have different pharmacological properties and applications .
Scientific Research Applications
Treatment of Heparin-Induced Thrombocytopenia (HIT)
Argatroban is indicated for the prophylaxis and treatment of thrombosis in adult patients with HIT. Clinical studies have shown that it effectively normalizes platelet counts while preventing thrombus formation in this patient population .
Percutaneous Coronary Intervention (PCI)
In patients undergoing PCI who are at risk for HIT, argatroban serves as an alternative anticoagulant. Its use has been associated with improved outcomes in terms of thrombus management without the complications associated with heparin .
Case Study Insights
A review of clinical trials and case studies reveals several key findings regarding the efficacy and safety profile of argatroban:
- Efficacy in HIT Management : A study demonstrated that patients treated with argatroban exhibited a significant reduction in thrombotic events compared to those receiving standard heparin therapy. The normalization of platelet counts was observed within 24 hours of initiating treatment .
- Safety Profile : The safety profile of argatroban has been favorable, with a lower incidence of bleeding complications reported compared to other anticoagulants. This is particularly important in high-risk populations such as those undergoing PCI .
Comparative Efficacy Table
Application | Efficacy Rate (%) | Safety Profile |
---|---|---|
Treatment of HIT | 85-90% | Low bleeding risk |
Anticoagulation during PCI | 80-85% | Acceptable safety |
Mechanism of Action
Argatroban Monohydrate exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation. It is highly selective for thrombin with an inhibitory constant (K_i) of 0.04 µM. This compound binds to the thrombin active site, preventing the conversion of fibrinogen to fibrin and thereby inhibiting clot formation .
Comparison with Similar Compounds
Dabigatran Etexilate: A direct oral thrombin inhibitor used as an alternative to low molecular heparins and vitamin K antagonists.
Hirudin and Analogs: Bivalent direct thrombin inhibitors that bind to both the active site and exosite 1 of thrombin.
Uniqueness: Argatroban Monohydrate is unique due to its high selectivity for thrombin and its ability to inhibit both free and clot-associated thrombin. Unlike bivalent inhibitors, this compound binds only to the active site of thrombin, making it a univalent inhibitor .
Q & A
Basic Research Questions
Q. What are the recommended methods for monitoring Argatroban monohydrate's anticoagulant activity in vitro?
To monitor Argatroban's anticoagulant effects, researchers should use activated partial thromboplastin time (aPTT) assays. The therapeutic range corresponds to aPTT values 1.5–3 times the baseline . For high-throughput or emergency settings, rotational thromboelastometry (ROTEM®) with INTEM analysis is a reliable alternative, showing linear correlation with aPTT (r=0.99) and non-linear correlations with Argatroban concentrations (p<0.0001) . Calibration curves for Argatroban concentrations (0–2 µg/mL) should be validated using regression models.
Q. How should researchers design cell-based assays to evaluate Argatroban's effects on thrombin activity?
For in vitro thrombin inhibition studies, use primary cells (e.g., rat atrial cardiomyocytes) cultured in DMEM/F12 medium with 10% FBS. Follow these steps:
- Cell viability assay : Seed cells in 96-well plates (5,000–10,000 cells/well), treat with Argatroban (0–10 µM), and incubate for 24–72 hours. Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure viability: add 50 µL 1× MTT, incubate for 4 hours, solubilize with DMSO, and measure OD570 nm. Calculate IC50/IC90 via dose-response curves .
- Immunofluorescence : Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with α-actin antibodies (1:100 dilution) to assess structural changes .
Q. What analytical standards are critical for ensuring this compound's purity in experimental setups?
The United States Pharmacopeia (USP) specifies this compound must contain 98.0–102.0% pure anhydrous Argatroban (C23H36N6O5S) . Key reference standards include USP Argatroban RS and related compounds A, B, and C. Use HPLC or UPLC-MS/MS to detect impurities like genotoxic derivatives, ensuring limits align with ICH M7 guidelines .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?
Improved synthesis involves:
- Condensation : React NG-(tert-butoxycarbonyl)-N2-nitro-L-arginine with ethyl (2R,4R)-4-methylpiperidine-2-formate using EDCI as a coupling agent.
- Deprotection : Remove tert-butoxycarbonyl groups under acidic conditions.
- Hydrogenation : Catalyze with Pd/C (10% w/w) to reduce nitro groups, achieving 99.95% purity. Total yield reaches 49% via stepwise purification (e.g., silica gel chromatography) . Validate purity via NMR (δ 1.2–4.3 ppm for methyl and piperidine protons) and mass spectrometry (m/z 527.65 [M+H]<sup>+</sup>) .
Q. What strategies resolve discrepancies between Argatroban concentrations and coagulation parameters in experimental data?
Non-linear correlations between Argatroban concentrations and aPTT/ROTEM clotting times (CT) require polynomial regression models (e.g., quadratic or cubic fits) . For dose-response studies, use segmented regression to identify inflection points. In in vivo models (e.g., cardiopulmonary bypass), titrate Argatroban to maintain activated clotting time (ACT) at 300–400 seconds, with a dose range of 2–10 µg/kg/min .
Q. How should Argatroban be administered in preclinical models requiring anticoagulation during complex surgical procedures?
For procedures like cardiopulmonary bypass (CPB) in heparin-induced thrombocytopenia (HITT) models:
- Dosing : Initiate Argatroban at 2 µg/kg/min, adjust based on ACT measurements every 15 minutes.
- Monitoring : Use point-of-care viscoelastic tests (e.g., TEG/ROTEM) to assess clot formation dynamics.
- Statistical analysis : Perform multivariate regression to correlate dose, ACT, and bleeding risk .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in thrombin inhibition assays using Argatroban?
Standardize assays by:
- Enzyme kinetics : Measure thrombin inhibition (Ki = 5–39 nM) using chromogenic substrates (e.g., S-2238). Pre-incubate Argatroban with thrombin (10 nM) for 5 minutes before adding substrate .
- Buffer conditions : Use Tris-HCl (pH 8.4) with 0.1% PEG 8000 to prevent non-specific binding .
Q. How are gene expression studies designed to evaluate Argatroban's impact on thrombotic pathways?
For RNA-seq or qPCR:
- Target genes : Focus on thrombin-dependent pathways (e.g., PAR-1, TF, PAI-1).
- Cell lines : Use human umbilical vein endothelial cells (HUVECs) or platelets treated with 1–10 µM Argatroban for 6–24 hours.
- Data normalization : Use housekeeping genes (e.g., GAPDH, β-actin) and analyze fold-changes via ΔΔCt method .
Properties
CAS No. |
141396-28-3 |
---|---|
Molecular Formula |
C23H38N6O6S |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |
InChI Key |
AIEZTKLTLCMZIA-VJCHTHLQSA-N |
SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Appearance |
Solid powder |
Color/Form |
Crystals from ethanol |
melting_point |
188-191 °C |
Key on ui other cas no. |
74863-84-6 |
Pictograms |
Flammable |
shelf_life |
Stable under recommended storage conditions. /Argatroban monohydrate/ |
solubility |
In water, 51.35 mg/L at 25 °C (est) |
Synonyms |
4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid Acova argatroban MCI 9038 MCI-9038 MD 805 MD-805 MD805 MMTQAP MPQA Novastan |
vapor_pressure |
1.37X10-17 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.